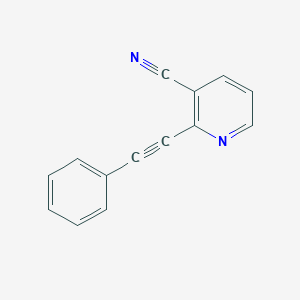
2-(2-Phenylethynyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethynyl)pyridine-3-carbonitrile, also known as PEP3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP3 is a derivative of pyridine, which is a heterocyclic compound widely used in the pharmaceutical industry. In
Mechanism Of Action
The mechanism of action of 2-(2-Phenylethynyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 2-(2-Phenylethynyl)pyridine-3-carbonitrile may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical And Physiological Effects
2-(2-Phenylethynyl)pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Phenylethynyl)pyridine-3-carbonitrile has antifungal and antibacterial properties. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 2-(2-Phenylethynyl)pyridine-3-carbonitrile can improve cognitive function in animal models of Alzheimer's disease. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to have analgesic effects in animal models of pain.
Advantages And Limitations For Lab Experiments
2-(2-Phenylethynyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, 2-(2-Phenylethynyl)pyridine-3-carbonitrile is a relatively new compound, and its properties and potential applications are still being investigated. In addition, 2-(2-Phenylethynyl)pyridine-3-carbonitrile is not widely available, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Phenylethynyl)pyridine-3-carbonitrile. One area of research is the development of 2-(2-Phenylethynyl)pyridine-3-carbonitrile-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 2-(2-Phenylethynyl)pyridine-3-carbonitrile and its potential as a modulator of the GABAergic system. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Phenylethynyl)pyridine-3-carbonitrile and its potential applications in other fields, such as agriculture and materials science.
Synthesis Methods
2-(2-Phenylethynyl)pyridine-3-carbonitrile can be synthesized by the reaction of 2-bromo-3-cyanopyridine with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 2-(2-Phenylethynyl)pyridine-3-carbonitrile. The synthesis method of 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-(2-Phenylethynyl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been studied for its antifungal and antibacterial properties. In addition, 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
properties
CAS RN |
118159-94-7 |
|---|---|
Product Name |
2-(2-Phenylethynyl)pyridine-3-carbonitrile |
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(2-phenylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-11-13-7-4-10-16-14(13)9-8-12-5-2-1-3-6-12/h1-7,10H |
InChI Key |
QAAKRNUQGPIYNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)C#N |
synonyms |
2-phenylethynylpyridine-3-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



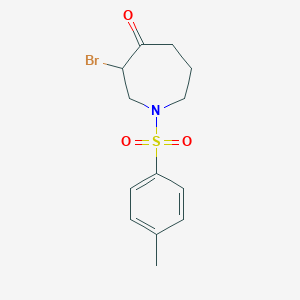
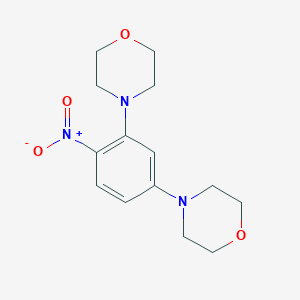
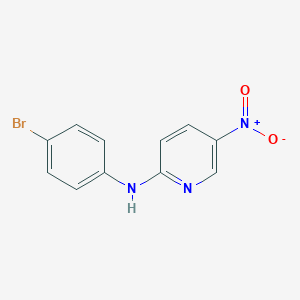
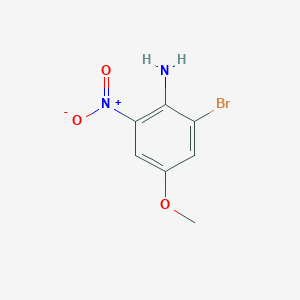
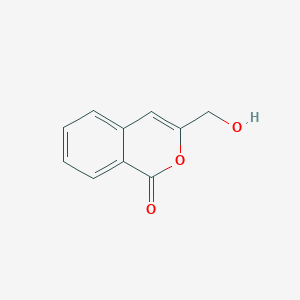
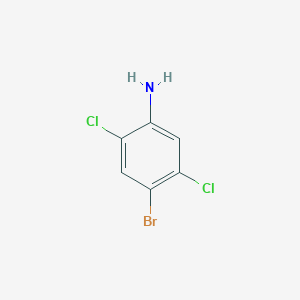
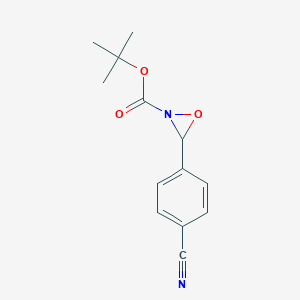
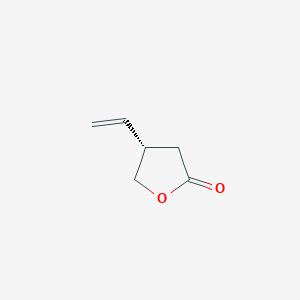
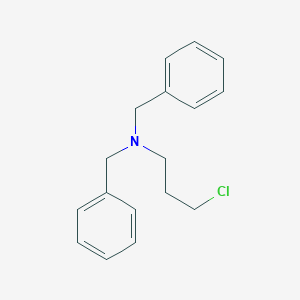
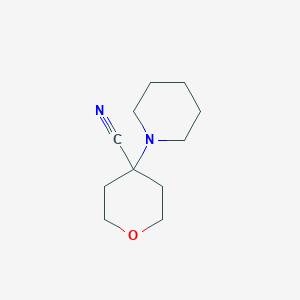
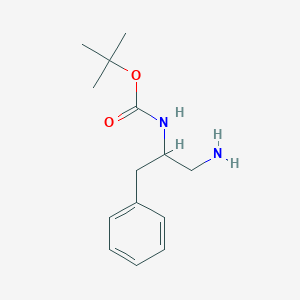
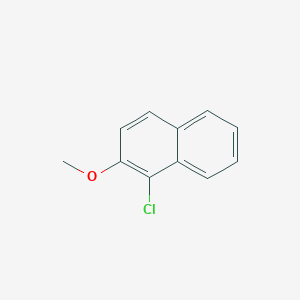
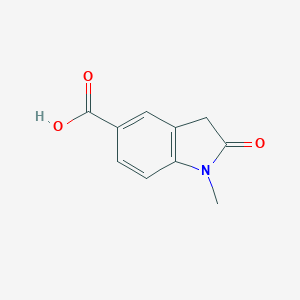
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)